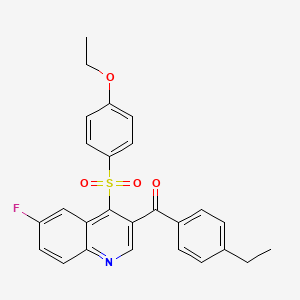
4-(4-ETHOXYBENZENESULFONYL)-3-(4-ETHYLBENZOYL)-6-FLUOROQUINOLINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-((4-Ethoxyphenyl)sulfonyl)-6-fluoroquinolin-3-yl)(4-ethylphenyl)methanone is an organic heterocyclic compound . It has a molecular formula of C26H23NO4S .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a quinoline ring attached to ethoxyphenyl and ethylphenyl groups . The exact 3D structure could be determined using techniques such as X-ray crystallography, but such data is not available in the sources I found.Physical and Chemical Properties Analysis
The compound has an average mass of445.530 Da and a monoisotopic mass of 445.134766 Da . Other physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources.
Aplicaciones Científicas De Investigación
Fluorescence Labeling and Analysis
Fluorophores derived from quinolone structures, such as 6-Methoxy-4-quinolone, have demonstrated strong fluorescence across a wide pH range in aqueous media, suggesting applications in biomedical analysis and fluorescent labeling. These compounds exhibit strong fluorescence with large Stokes' shifts, high stability against light and heat, and resistance to pH changes, making them suitable for sensitive and precise labeling in complex biological environments (Hirano et al., 2004).
Antimicrobial Agents
Compounds with a sulfonylquinolone structure have been synthesized for use as broad-spectrum antibacterial agents. These agents show effectiveness against resistant organisms such as methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in addressing antibiotic resistance (Hashimoto et al., 2007).
Polymer Applications
Sulfonated poly(ether ether ketone) polymers incorporating quinolone and sulfonyl groups have been explored for use in fuel cells, particularly as proton exchange membranes. These studies focus on the polymer's selectivity, conductivity, and stability, indicating potential for high-performance materials in energy technologies (Li et al., 2009).
Molecular Synthesis
Research on the synthesis of complex molecules, including those containing quinoline and sulfonyl moieties, underscores the utility of these structures in creating compounds with specific biological or chemical properties. This includes the development of molecules for pharmaceutical applications, where the precise arrangement of functional groups can lead to targeted therapeutic effects (Ukrainets et al., 2014).
Propiedades
IUPAC Name |
[4-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-3-yl]-(4-ethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO4S/c1-3-17-5-7-18(8-6-17)25(29)23-16-28-24-14-9-19(27)15-22(24)26(23)33(30,31)21-12-10-20(11-13-21)32-4-2/h5-16H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOUHAXTZBLDJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OCC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
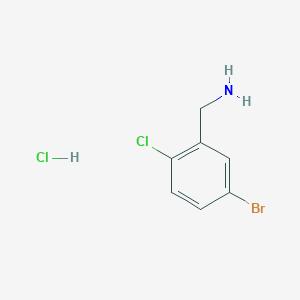
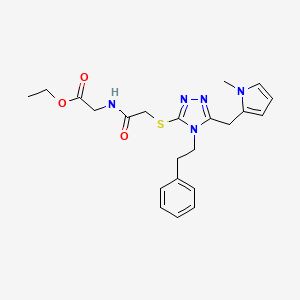
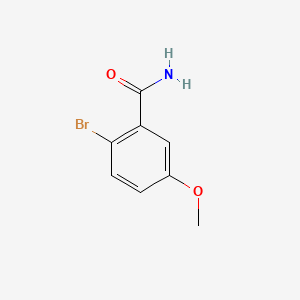
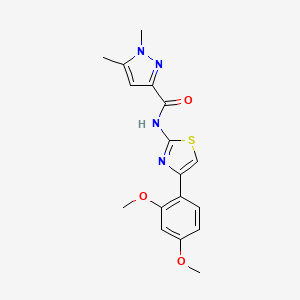
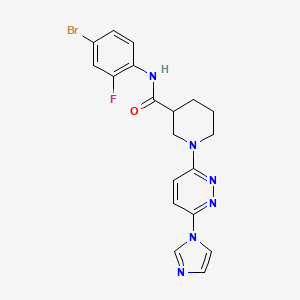
![Methyl 5-[(4-ethylphenoxy)methyl]-2-furoate](/img/structure/B2811522.png)
![4-Ethyl-6-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B2811525.png)
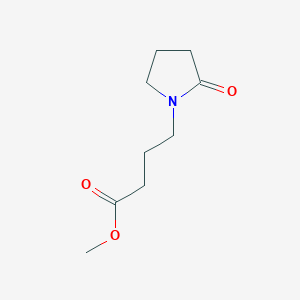
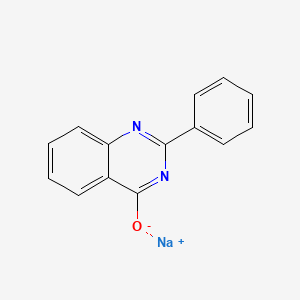
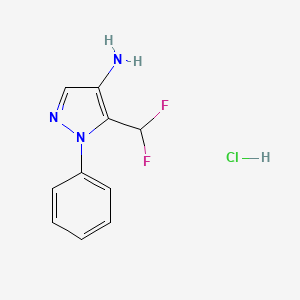
![1-(4-ethoxyphenyl)-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea](/img/structure/B2811534.png)

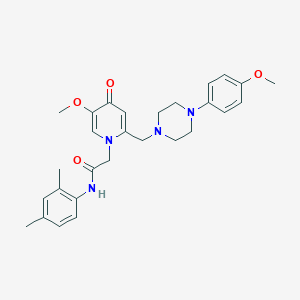
methanone](/img/structure/B2811539.png)
